molecular formula C12H6BrClN2O B12435321 6-(3-Bromophenyl)-4-chlorofuro[2,3-D]pyrimidine CAS No. 887592-50-9

6-(3-Bromophenyl)-4-chlorofuro[2,3-D]pyrimidine

Cat. No.: B12435321
CAS No.: 887592-50-9
M. Wt: 309.54 g/mol
InChI Key: ADOXWAZULQPWHU-UHFFFAOYSA-N
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Description

6-(3-Bromophenyl)-4-chlorofuro[2,3-d]pyrimidine is a synthetically accessible chemical scaffold of significant interest in medicinal chemistry and drug discovery research, particularly in the development of kinase inhibitors. Its core structure is based on a furo[2,3-d]pyrimidine system, a privileged heterocycle known for its ability to interact with the ATP-binding sites of various protein kinases (https://pubchem.ncbi.nlm.nih.gov/compound/118688499). The specific substituents—a 3-bromophenyl group at the 6-position and a chlorine atom at the 4-position—are critical for modulating the compound's electronic properties, lipophilicity, and binding affinity, making it a versatile intermediate for structure-activity relationship (SAR) studies. Researchers primarily utilize this compound as a key building block for the synthesis of more complex molecules designed to target and inhibit specific kinases involved in proliferative diseases. The bromophenyl moiety offers a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing for the rapid generation of diverse compound libraries (https://www.chemspider.com/Chemical-Structure.60095137.html). This compound is intended for research applications only, including biochemical assay development, high-throughput screening, and the investigation of cellular signaling pathways in oncology. It is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

887592-50-9

Molecular Formula

C12H6BrClN2O

Molecular Weight

309.54 g/mol

IUPAC Name

6-(3-bromophenyl)-4-chlorofuro[2,3-d]pyrimidine

InChI

InChI=1S/C12H6BrClN2O/c13-8-3-1-2-7(4-8)10-5-9-11(14)15-6-16-12(9)17-10/h1-6H

InChI Key

ADOXWAZULQPWHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC3=C(O2)N=CN=C3Cl

Origin of Product

United States

Preparation Methods

Comparative Analysis of Methods

Method Key Reactants Conditions Yield Advantages
Multicomponent Pd(II) β-Ketodinitrile, Boronic acid Pd(OAc)₂, 100°C 60–75% One-pot synthesis, scalable
Halogenation POCl₃, LDA, CBr₄ −78°C to 80°C 46–85% Precise halogen placement
Cyclocondensation Aminofuran, Triethyl orthoformate Reflux 70–85% High yields, simple setup
Suzuki Coupling Halogenated precursor, Boronic acid Pd(PPh₃)₄, 90°C 65–78% Selective aryl introduction

Critical Reaction Parameters

  • Temperature Control :
    • Low temperatures (−78°C) are critical for LDA-mediated bromination to prevent side reactions.
  • Catalyst Selection :
    • Pd(OAc)₂ outperforms other catalysts in multicomponent reactions due to superior oxidative stability.
  • Solvent Effects :
    • Polar aprotic solvents (DMF, THF) enhance reaction rates in cross-coupling and cyclocondensation.

Challenges and Optimization Strategies

  • Regioselectivity in Halogenation :
    • Competing bromination at C-5 or C-6 is mitigated by steric directing groups.
  • Purification :
    • Silica gel chromatography with ethyl acetate/hexane gradients (10–40%) effectively isolates the target compound.

Chemical Reactions Analysis

Types of Reactions

6-(3-Bromophenyl)-4-chlorofuro[2,3-D]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: For substitution reactions.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .

Mechanism of Action

The mechanism of action of 6-(3-Bromophenyl)-4-chlorofuro[2,3-D]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways . The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Furo/Thieno[2,3-D]Pyrimidine Derivatives

Core Structure: Furopyrimidines (oxygen in the fused ring) vs. thienopyrimidines (sulfur). Substituent Effects:

  • The 3-bromophenyl group in 6-(3-Bromophenyl)-4-chlorofuro[2,3-D]pyrimidine likely enhances hydrophobic binding to kinase active sites, similar to thieno[2,3-D]pyrimidines, which exhibit protein kinase inhibition .
  • The 4-chloro substituent increases electrophilicity, improving reactivity in synthetic modifications compared to unsubstituted analogs .

Therapeutic Potential:

  • Thieno[2,3-D]pyrimidines show kinase inhibition (e.g., EGFR, Aurora kinases), while furopyrimidines are explored for antiviral and antitumor applications .

Pyrrolo[2,3-D]Pyrimidine Derivatives

Core Structure : Pyrrolopyrimidines (nitrogen in the fused ring) vs. furopyrimidines (oxygen).
Key Examples :

  • Compounds 19a/13a : 3-Bromophenyl-substituted pyrrolo[2,3-D]pyrimidines demonstrate potent EGFR inhibition (IC50 = 3.76–3.63 nM) .

Comparison :

  • Potency : Pyrrolo derivatives exhibit higher EGFR affinity than furopyrimidines, likely due to nitrogen’s hydrogen-bonding capacity.
  • Selectivity : The 3-bromophenyl group’s position (e.g., at position 5 in pyrrolo vs. 6 in furo) may influence kinase target preferences.

Pyrido[2,3-D]Pyrimidine Derivatives

Core Structure : Pyridopyrimidines (pyridine fused to pyrimidine) vs. furopyrimidines.
Key Example :

  • ABT702: 4-Amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-D]pyrimidine is an orally active adenosine kinase inhibitor with applications in pain and inflammation .

Comparison :

  • Target Diversity: ABT702 targets adenosine kinase, whereas furopyrimidines may interact with EGFR or viral polymerases.
  • Pharmacokinetics: The morpholino group in ABT702 improves solubility, a feature absent in this compound .

Biological Activity

6-(3-Bromophenyl)-4-chlorofuro[2,3-D]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized using various methods including cyclization reactions involving substituted phenyl derivatives and furo[2,3-d]pyrimidine frameworks. For instance, a one-pot three-component reaction has been reported to yield this compound effectively while allowing for modifications at different positions on the furo-pyrimidine scaffold .

Biological Activity

The biological activity of this compound has been investigated in several studies focusing on its anticancer properties. The compound exhibits significant cytotoxic effects against various cancer cell lines, primarily through the inhibition of key enzymes involved in nucleotide biosynthesis.

  • Inhibition of Enzymes : It has been shown to inhibit glycinamide ribonucleotide formyltransferase (GARFTase), which is crucial in the de novo purine nucleotide biosynthesis pathway. This inhibition leads to reduced proliferation of tumor cells expressing folate receptors (FRα and FRβ) and proton-coupled folate transporter (PCFT) .
  • Cellular Uptake : The cellular uptake mechanism is mediated by FRα and PCFT, allowing for selective targeting of cancer cells over normal cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the furo[2,3-d]pyrimidine core significantly influence biological activity. For example:

  • Substituents : The presence of electron-withdrawing groups (EWGs) at specific positions on the aromatic ring enhances cytotoxicity against cancer cell lines like MDA-MB-231 and MV4-11 .
  • Comparative Potency : Compounds with similar structures have shown varying degrees of potency against different cancer types, suggesting that small changes in molecular structure can lead to substantial differences in biological efficacy .

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Anticancer Efficacy : In vitro studies demonstrated that this compound exhibited IC50 values in the low micromolar range against various leukemia and solid tumor cell lines, indicating potent anticancer activity compared to standard treatments like methotrexate (MTX) .
  • Selectivity : The compound showed selectivity towards cancer cells expressing specific transporters, minimizing effects on normal cells and reducing potential side effects associated with traditional chemotherapeutics .

Data Summary Table

Compound NameActivity TypeIC50 Value (μM)Targeted Cell Line
This compoundAnticancer0.074 - 0.110MV4-11, MOLM-13
Thieno[2,3-d]pyrimidinesAnticancer27.6MDA-MB-231
Pyrrolo[2,3-d]pyrimidinesAnticancer0.004FLT3-ITD expressing cells

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 6-(3-Bromophenyl)-4-chlorofuro[2,3-D]pyrimidine in laboratory settings?

  • Methodological Answer :

  • Use PPE (gloves, lab coat, goggles, and N95 mask) to avoid skin/eye contact or inhalation .
  • Conduct reactions in a fume hood or glovebox if toxic vapors are anticipated. Post-experiment waste must be segregated and processed by certified waste management services to prevent environmental contamination .
  • Avoid cross-contamination by using disposable filter pipette tips and dedicated spatulas for weighing .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer :

  • Utilize Claisen-Schmidt condensation or Michael addition for core pyrimidine ring formation, followed by halogenation (e.g., bromination at the 3-position of the phenyl group) .
  • Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography with silica gel (hexane/ethyl acetate gradients) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • Combine 1^1H-NMR and 13^13C-NMR to verify substituent positions and aromatic proton coupling patterns .
  • IR spectroscopy (e.g., C-Cl stretch at ~700 cm1^{-1} and C-Br at ~550 cm1^{-1}) provides functional group validation .

Advanced Research Questions

Q. How can researchers resolve contradictory solubility data reported for this compound in polar vs. nonpolar solvents?

  • Methodological Answer :

  • Perform differential scanning calorimetry (DSC) to assess crystallinity, which impacts solubility.
  • Use Hansen solubility parameters to model solvent compatibility and validate experimentally via saturation concentration assays .

Q. What strategies optimize reaction yields while minimizing side-products in halogenated pyrimidine syntheses?

  • Methodological Answer :

  • Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective bromophenyl incorporation, with careful control of temperature (60–120°C) and base (Cs2_2CO3_3) to suppress dehalogenation .
  • Use high-resolution mass spectrometry (HRMS) to identify side-products like dechlorinated or debrominated derivatives .

Q. How does the bromophenyl substituent influence the compound’s biological activity in target binding assays?

  • Methodological Answer :

  • Conduct molecular docking studies to compare binding affinities of brominated vs. non-brominated analogues to receptors (e.g., chemokine CXCR2).
  • Validate with in vitro assays (e.g., fluorescence polarization) to quantify inhibition constants (KiK_i) .

Q. What analytical techniques are recommended for detecting trace impurities in bulk samples?

  • Methodological Answer :

  • Use UPLC-MS with a C18 column and ESI ionization to detect impurities at <0.1% levels.
  • Couple with 19^19F-NMR if fluorinated byproducts are suspected from synthetic steps .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Perform accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis to track degradation products.
  • Use LC-QTOF to identify hydrolyzed or oxidized derivatives (e.g., loss of Cl/Br substituents) .

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